molecular formula C19H24N4O2S B2976875 N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide CAS No. 899952-60-4

N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2976875
CAS No.: 899952-60-4
M. Wt: 372.49
InChI Key: XRSONMHCAHAJEG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of chemical and biological properties, and they are often used in the development of new drugs .


Molecular Structure Analysis

The compound likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the specific arrangement and bonding of the atoms within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrazoles are typically white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-Tumor Agents: The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of such compounds in cancer research (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Applications

  • Heck Reaction Catalysts: N1-substituted pyrazolic hybrid ligands have been shown to influence the performance of palladium catalysts in the Heck reaction, which is a critical method in organic synthesis for forming carbon-carbon bonds (Guerrero, Pons, & Ros, 2010).

Synthesis and Structural Analysis

  • Ligand Design for Metal Complexes: Research on the synthesis and structural analysis of metal complexes involving pyrazole amide derivatives has demonstrated the potential for designing new materials with specific physical or chemical properties (Deng et al., 2016).

Molecular Design for Environmental and Material Sciences

  • Carbon Dioxide Fixation: A study on the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair highlights the relevance of such compounds in environmental chemistry and materials science (Theuergarten et al., 2012).

Antimicrobial and Insecticidal Activities

  • Antimicrobial and Insecticidal Compounds: The synthesis and antimicrobial activity evaluation of transition metals complexes derived from bis-pyrazoline based ligand, including those with tert-butyl groups, suggests applications in developing new antimicrobial agents (Al-Jibouri & Fahad, 2019).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Pyrazoles and their derivatives are an active area of research due to their wide range of chemical and biological properties. Future research may focus on developing new synthetic methods, exploring new reactions, and investigating their potential uses in pharmaceuticals and other applications .

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(13-8-6-5-7-9-13)20-17(24)18(25)21-16-14-10-26-11-15(14)22-23(16)19(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSONMHCAHAJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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